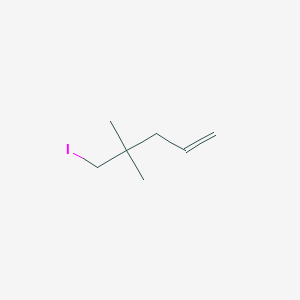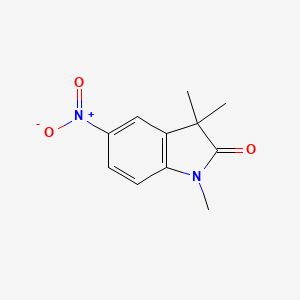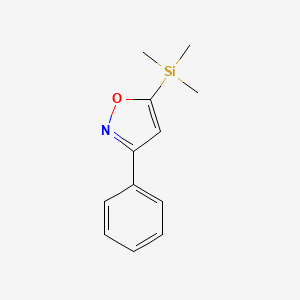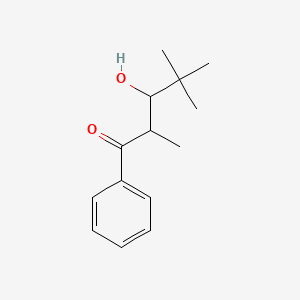
3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one is an organic compound with the molecular formula C14H20O2 It is characterized by a hydroxy group attached to a phenyl-substituted pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one typically involves the aldol condensation of acetophenone with isobutyraldehyde, followed by a reduction step. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The reduction step can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one exerts its effects involves interactions with specific molecular targets. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl group contributes to the compound’s hydrophobicity and can affect its binding to target molecules.
Comparison with Similar Compounds
- 3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one
- 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one
- Trimethyl pentane-1,3,5-tricarboxylate
Uniqueness: Compared to similar compounds, 3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one stands out due to its specific structural features, such as the presence of three methyl groups on the pentanone backbone
Properties
CAS No. |
84466-84-2 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one |
InChI |
InChI=1S/C14H20O2/c1-10(13(16)14(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,13,16H,1-4H3 |
InChI Key |
BATLYISGCNQVRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C)(C)C)O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


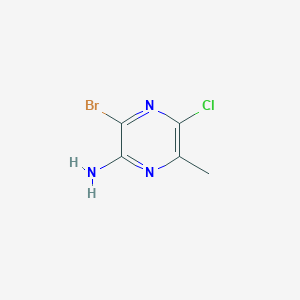
![2-Methoxydibenzo[b,d]furan-3-carbonitrile](/img/structure/B15067954.png)
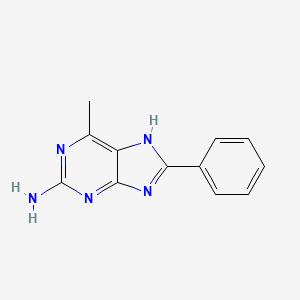
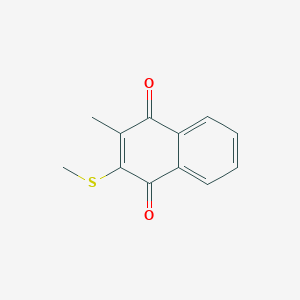
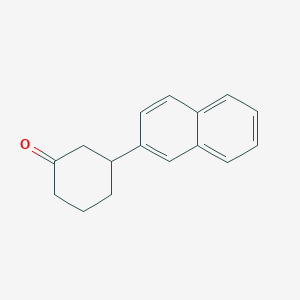

![3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene](/img/structure/B15067995.png)

![1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B15068008.png)
![2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15068010.png)
